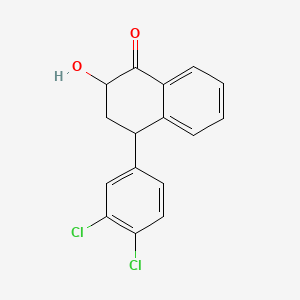

4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Synthesis Analysis

3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .

Molecular Structure Analysis

The molecular formula of 3,4-Dichlorophenyl isocyanate is C7H3Cl2NO . The average mass is 188.011 Da and the monoisotopic mass is 186.959167 Da .

Chemical Reactions Analysis

The antimicrobial mechanism underlying the bacteriostatic and bactericidal effects of triclocarban, a compound related to 3,4-Dichlorophenyl isocyanate, is believed to be an unspecific adsorption to cell membranes and interruption of their function .

Physical And Chemical Properties Analysis

3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . The molecular formula is C7H3Cl2NO .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- This compound has been synthesized through different methods, including conventional, microwave (MW) irradiation with and without solvent, demonstrating its importance as a bioactive compound. Its structure was confirmed by spectroscopic techniques and X-ray crystal structure analysis (Kavitha et al., 2006).

- Another study reports on the synthesis routes for this compound, highlighting an efficient pathway involving chiral benzylic alcohol catalytic asymmetric oxazaborolidine reduction and SN2 cuprate displacement, which underlines its significance in synthetic organic chemistry (Quallich & Woodall, 1992).

- The crystal structure of this compound has been explored, providing insights into its crystalline form and highlighting its importance for understanding molecular interactions and properties (Sarala et al., 2006).

Catalysis and Chemical Transformations

- Its application in catalytic processes, particularly in the oxidation of naphthalene by peracetic acid catalyzed by Mn(III) porphine-like complexes, has been studied. This showcases its role in facilitating chemical transformations, potentially contributing to environmental remediation or synthetic processes (Barkanova & Kaliya, 1999).

Material Science and Polymer Chemistry

- In material science, a derivative of this compound has been integrated into electrochromic polymers, demonstrating the impact of substituent size on optical properties such as contrast ratio. This research indicates potential applications in smart materials and displays (Karabay et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis .

Mode of Action

Dcmu, a compound with a similar dichlorophenyl group, inhibits photosynthesis by blocking the q b plastoquininone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

Based on the mode of action of dcmu, it can be inferred that the compound may affect the photosynthetic electron transport chain in photosynthesis .

Result of Action

Based on the mode of action of dcmu, it can be inferred that the compound may reduce the plant’s ability to convert light energy into chemical energy .

Action Environment

It is known that environmental factors can significantly impact the effectiveness and stability of chemical compounds .

Safety and Hazards

3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZFTTORFMNPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657713 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124345-10-4 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)